molecular formula C25H28N2O4S B486345 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine CAS No. 420808-65-7

1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine

Cat. No.: B486345
CAS No.: 420808-65-7
M. Wt: 452.6g/mol
InChI Key: XTUZSYPIGUSNRU-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography .

Chemical Reactions Analysis

1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with cellular processes essential for cancer cell growth and survival. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:

Biological Activity

1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing on recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound involves several key steps, typically starting from piperazine derivatives and incorporating benzhydryl and sulfonyl groups. The methodology often includes:

  • Formation of the piperazine core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the benzhydryl moiety : This can be accomplished via nucleophilic substitution or coupling reactions.
  • Sulfonyl group addition : The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

These synthetic approaches yield compounds with varying substituents that influence their biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antituberculosis properties of benzhydryl piperazine derivatives. For instance, a series of novel hybrids demonstrated:

  • In vitro inhibition against Mycobacterium tuberculosis (Mtb) : Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to >25 μg/mL, with some derivatives showing comparable efficacy to standard treatments like rifampicin and isoniazid .
  • Selectivity Index (SI) : Compounds with SI values greater than 30 were considered non-toxic, indicating a promising therapeutic window for further development .

Antibacterial Activity

The compound also shows considerable antibacterial activity. In one study, synthesized derivatives were tested against various bacterial strains:

CompoundIC50 (µM)Activity Level
7l2.14Strong
7m0.63Strong
7n2.17Strong
7o1.13Strong
Thiourea21.25Reference

These results indicate that certain derivatives could serve as effective alternatives to existing antibacterial agents .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties:

  • Acetylcholinesterase (AChE) Inhibition : Several derivatives exhibited strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Urease Inhibition : The compounds demonstrated significant urease inhibitory effects, which may be beneficial in managing conditions like peptic ulcers and urinary infections .

Binding Interactions

Fluorescence studies have indicated that these compounds can effectively bind to bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and bioavailability. The binding constants obtained suggest favorable interactions between the drug candidates and serum proteins, enhancing their potential therapeutic efficacy .

Case Study: Antituberculosis Efficacy

A specific study evaluated the efficacy of a benzhydryl piperazine derivative against Mtb in a nutrient-starved environment. The results showed that certain hybrids not only inhibited bacterial growth but also displayed low cytotoxicity in mammalian cell lines, reinforcing their potential as lead compounds for anti-TB therapy .

Research Findings on Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications on the piperazine ring significantly affect biological activity. For example:

  • Substituents on the aromatic ring : Electron-withdrawing groups enhanced antituberculosis activity.
  • Linker modifications : The choice of linker between the piperazine core and the benzhydryl moiety influenced both potency and selectivity towards biological targets .

Properties

IUPAC Name

1-benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-30-22-13-14-23(31-2)24(19-22)32(28,29)27-17-15-26(16-18-27)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUZSYPIGUSNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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